Product packaging for S-(2-Benzothiazolyl)cysteine(Cat. No.:CAS No. 399-82-6)

S-(2-Benzothiazolyl)cysteine

Cat. No.: B132247
CAS No.: 399-82-6
M. Wt: 254.3 g/mol
InChI Key: KRBPTLCTECPKGY-LURJTMIESA-N
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Description

Historical Context and Initial Characterization in Xenobiotic Metabolism Studies

The study of S-(2-Benzothiazolyl)cysteine is rooted in the broader investigation of xenobiotic metabolism, a set of metabolic pathways that modify the chemical structure of foreign compounds. wikipedia.org A key pathway in this process is the mercapturic acid pathway, which involves the conjugation of electrophilic xenobiotics with glutathione (B108866), followed by a series of enzymatic reactions that ultimately lead to the formation of a cysteine conjugate. This cysteine conjugate can then be acetylated to form a mercapturic acid, which is readily excreted.

However, an alternative and toxicologically significant fate for some cysteine S-conjugates is their metabolism by cysteine conjugate β-lyase (C-S lyase) enzymes. nih.govdntb.gov.ua This enzymatic cleavage can generate reactive thiols that may lead to cellular damage. It was in this context that this compound emerged as a valuable research tool.

Initial studies focused on synthesizing and characterizing BTC to serve as a substrate for these C-S lyase enzymes. nih.gov Researchers developed assays using BTC to measure the activity of cysteine conjugate β-lyase in various tissues and subcellular fractions, such as the liver and kidneys. nih.govresearchgate.net These early investigations established BTC as a reliable compound for probing the activity of this important class of enzymes involved in xenobiotic metabolism.

Significance as a Model Substrate in Cysteine S-Conjugate Research

This compound's utility extends beyond simple activity assays; it has become a model substrate for understanding the intricacies of cysteine S-conjugate metabolism. Its chemical properties allow for relatively straightforward detection of its metabolic products, making it an ideal tool for detailed kinetic and mechanistic studies. nih.govnih.gov

One of the key advantages of using BTC is that its cleavage by β-lyase yields 2-mercaptobenzothiazole (B37678), a compound that can be readily quantified spectrophotometrically. nih.gov This has facilitated the characterization of C-S lyase activity from various biological sources, including mammalian tissues and gastrointestinal bacteria. nih.govtandfonline.com

Research has utilized BTC to:

Assess in vivo β-lyase activity: Studies in rats have used BTC to track the formation of its metabolites, 2-mercaptobenzothiazole and its S-glucuronic acid conjugate, in various tissues and urine. nih.gov This has provided insights into the whole-body processing of cysteine S-conjugates.

Differentiate between different β-lyase enzymes: The kinetics of BTC metabolism have been compared with those of other cysteine S-conjugates to distinguish between the activities of different C-S lyase enzymes located in different subcellular compartments, such as the cytosol and mitochondria. researchgate.net

Investigate species differences: Comparative studies have revealed differences in the metabolism of BTC among various species, highlighting the importance of considering interspecies variation in xenobiotic metabolism. nih.gov

While BTC is a valuable tool, it is also recognized as a relatively poor substrate for some C-S lyases compared to other nephrotoxic conjugates. nih.govportlandpress.com This characteristic is itself informative, as it allows researchers to probe the substrate specificity of these enzymes.

Overview of Research Trajectories and Key Discoveries

The research trajectory of this compound has progressed from its initial use in enzyme assays to its application in more complex biological systems to understand the broader implications of cysteine S-conjugate metabolism.

Key discoveries and research directions involving BTC include:

Identification of Multiple C-S Lyase Enzymes: The use of BTC and other substrates has been instrumental in demonstrating that C-S lyase activity is not the result of a single enzyme but rather a property of several distinct enzymes, including some that are also involved in amino acid metabolism. researchgate.net

The Role of Intestinal Microflora: Studies with BTC have shed light on the contribution of gut bacteria to the metabolism of cysteine S-conjugates. tandfonline.com Research on Fusobacterium necrophorum, a bacterium found in the gastrointestinal tract, has shown that it possesses a cysteine conjugate β-lyase capable of cleaving BTC. tandfonline.com

Elucidation of Metabolic Fates: In vivo studies with BTC have detailed the subsequent metabolic steps following β-lyase cleavage, including the S-glucuronidation of the resulting thiol. nih.gov This has contributed to a more complete picture of the detoxification and elimination pathways for xenobiotics.

A Tool for Probing Enzyme Mechanisms: The predictable cleavage of BTC has made it a useful compound for studying the reaction mechanisms of pyridoxal (B1214274) phosphate-dependent enzymes, which include the C-S lyases. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S2 B132247 S-(2-Benzothiazolyl)cysteine CAS No. 399-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBPTLCTECPKGY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192947
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-82-6
Record name S-(2-Benzothiazolyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to S-(2-Benzothiazolyl)cysteine and its Analogs

Modern synthetic efforts have moved beyond simple condensation reactions to more sophisticated and efficient methodologies, including solid-phase synthesis (SPS), which is particularly advantageous for creating libraries of related compounds.

An effective SPS approach has been developed for producing 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) modified amino acids and peptides. nih.govresearchgate.net This method typically begins with the immobilization of 2-aminobenzenethiol onto a solid support resin. nih.govmdpi.com Subsequently, a protected amino acid, such as an Fmoc-amino acid, is coupled to the resin-bound thiol. The key bond formation occurs via cyclization, which concurrently releases the product from the resin. This technique has been successfully applied to generate not only this compound but also peptide derivatives where the BTH moiety is attached to the C-terminus. nih.gov

In addition to SPS, advanced solution-phase syntheses are prevalent. One key strategy involves the nucleophilic aromatic substitution (S_NAr) reaction. Here, a cysteine derivative, acting as a nucleophile, attacks a benzothiazole (B30560) ring that has been "activated" at the C2 position with a good leaving group. Heteroaryl sulfones, such as 2-methylsulfonylbenzothiazole (MSBT), have emerged as excellent reagents for this purpose, reacting selectively with the thiol group of cysteine to form the desired thioether linkage. acs.org

The synthesis of analogs, such as peptidomimetic benzothiazolyl ketones, has been achieved through multi-step sequences. For instance, a Weinreb amide can be reacted with benzothiazole in the presence of a strong base like n-butyllithium to generate a key ketone intermediate, which is then elaborated into more complex structures. nih.gov Another classical but effective method for creating the core benzothiazole scaffold involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives in the presence of a dehydrating agent like polyphosphoric acid (PPA) at high temperatures. mdpi.com

Enantioselective Synthesis and Chiral Purity Considerations

Maintaining the stereochemical integrity of the cysteine moiety is paramount, as the biological activity of chiral molecules is often dependent on a single enantiomer. google.com The most common and effective strategy for the enantioselective synthesis of S-(2-Benzothiazolyl)-L-cysteine is to start with the naturally occurring chiral precursor, L-cysteine. By using this chiral pool starting material, the synthesis can proceed while preserving the original stereocenter, provided that the reaction conditions are sufficiently mild to prevent racemization. google.complos.org

In multi-step syntheses, particularly in peptide coupling reactions, the risk of racemization at the α-carbon of the amino acid is a significant concern. mdpi.com For example, during the solid-phase synthesis of BTH-peptides, the choice of condensing agent for coupling the first Fmoc-amino acid is critical. Studies have measured the degree of racemization when using agents like N,N'-Diisopropylcarbodiimide (DIC). mdpi.com The development of methods with high chiral purity is a key focus of research in this area. nih.govresearchgate.net

The chiral purity of the final product is typically assessed using techniques such as chiral high-performance liquid chromatography (HPLC), often employing chiral stationary phases or chiral selectors in the mobile phase. nih.gov

Racemization During Fmoc-Amino Acid Coupling in BTH Synthesis

Illustrative data on the degree of racemization observed during the coupling of the first Fmoc-amino acid to a resin-bound thiol for the synthesis of benzothiazolyl (BTH) amino acid derivatives. The level of D-isomer indicates the extent of racemization.

Coupled Amino AcidCondensing AgentResulting BTH-Dipeptide% D-Isomer (Racemization)Reference
Fmoc-L-Ala-OHDICBTH-Ala-Gly< 2.0% mdpi.com
Fmoc-L-Val-OHDICBTH-Val-Gly< 1.5% mdpi.com
Fmoc-L-Phe-OHDIC/HOBtBTH-Phe-Gly~ 3.5% mdpi.com
Fmoc-L-Pro-OHDICBTH-Pro-GlyNot Detected mdpi.com

Precursor Chemistry and Reaction Pathways Leading to Thiol Formation

The synthesis of this compound fundamentally involves the formation of a stable thioether bond between two key precursors: a cysteine derivative and a benzothiazole derivative.

The thiol group (-SH) is provided directly by the amino acid cysteine. The reactivity of this group is central to the entire synthesis. In solution, the thiol group exists in equilibrium with its more nucleophilic thiolate form (-S⁻). nih.gov The position of this equilibrium is pH-dependent, and reactions are often carried out under basic conditions to increase the concentration of the thiolate anion, thereby enhancing the rate of nucleophilic attack.

The benzothiazole precursor must be rendered electrophilic at the C2 position to facilitate the reaction with the cysteine thiolate. This is typically achieved by installing a good leaving group at this position. The most prominent reaction pathway is a nucleophilic aromatic substitution (S_NAr). acs.orgfrontiersin.org In this mechanism, the cysteine thiolate attacks the electron-deficient C2 carbon of the benzothiazole ring, forming a transient intermediate (a Meisenheimer complex), which then collapses by expelling the leaving group to yield the final S-arylated cysteine product. Common leaving groups used for this purpose include halogens (e.g., chloro-, bromo-) and sulfonyl groups. acs.org The synthesis of the benzothiazole ring itself often starts from 2-aminothiophenol, which undergoes condensation and cyclization with a suitable carbonyl-containing compound. mdpi.com

Labeling Strategies for Mechanistic and Analytical Studies (e.g., isotopic labeling)

To investigate reaction mechanisms, metabolic pathways, and protein interactions involving this compound, researchers employ various labeling strategies. Isotopic labeling, where atoms are replaced by their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O), is a particularly powerful tool when combined with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.org

A notable example is the elucidation of the biosynthetic pathway of firefly luciferin (B1168401), a complex molecule containing a benzothiazole ring derived from cysteine. plos.org In these studies, fireflies were administered L-cysteine labeled with stable isotopes such as ¹³C at specific positions (e.g., L-Cys[1-¹³C], L-Cys[3-¹³C]). By analyzing the resulting luciferin using high-resolution mass spectrometry (LC/ESI-TOF-MS), researchers could precisely track which atoms from cysteine were incorporated into the final structure and which were lost, revealing key steps like decarboxylation. plos.org

In proteomics, isotope-coded affinity tags (ICAT) provide a means for quantitative analysis of cysteine-containing peptides. rsc.org These reagents exist in "light" and "heavy" isotopic forms and can be used to differentially label two different cell or protein populations (e.g., control vs. treated). After combining the samples, the relative abundance of a specific peptide can be determined by the ratio of the light to heavy signals in the mass spectrometer. While developed for general cysteine profiling, these principles can be adapted to study the reactions and interactions of this compound in complex biological mixtures. rsc.orgnih.gov

Isotopic Labeling Strategies for Studying Cysteine Derivatives

A summary of common isotopic labeling techniques used in the study of cysteine-containing molecules, applicable to mechanistic and analytical investigations of this compound.

Labeling StrategyIsotope(s) UsedLabeled Precursor/ProbeAnalytical Purpose & MethodReference
Metabolic Labeling¹³C, ²H (D)Labeled L-CysteineTracing biosynthetic pathways of complex molecules (e.g., luciferin) via LC-MS. plos.org
Isotope-Coded Affinity Tag (ICAT)²H (D), ¹³CLight & Heavy Isotope-Labeled TagsQuantitative proteomics; comparing relative abundance of cysteine peptides between samples via MS. rsc.org
Oxygenation Studies¹⁸O¹⁸O₂ GasInvestigating the mechanism of sulfur oxidation by molecular oxygen using MS. acs.org
Dimedone-based Probes¹³CIsotope-labeled DYn-2Identification and quantification of S-sulfenylated proteins via MS. nih.gov

Enzymatic Biotransformation and Metabolic Fate

Cysteine S-Conjugate β-Lyase-Mediated Metabolism of S-(2-Benzothiazolyl)cysteine

The initial and rate-limiting step in the metabolism of this compound is its cleavage by a class of enzymes known as cysteine S-conjugate β-lyases (C-S lyases). These enzymes catalyze the breaking of the carbon-sulfur bond, leading to the formation of pyruvate (B1213749), ammonia, and the thiol, 2-mercaptobenzothiazole (B37678). nih.govclinpgx.orgresearchgate.net This bioactivation pathway is of significant toxicological interest as the generated thiol can be chemically reactive. clinpgx.org

Mechanism of β-Elimination and Pyridoxal (B1214274) 5'-Phosphate Dependence

Cysteine S-conjugate β-lyases are pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.govwikipedia.org The catalytic cycle begins with the formation of a Schiff base between the amino group of this compound and the aldehyde group of the PLP cofactor. nih.gov This is followed by the abstraction of the α-proton of the cysteine moiety, forming a quinonoid intermediate that is stabilized by the electron-withdrawing capacity of the pyridinium (B92312) ring of PLP. nih.gov

Identification and Characterization of Enzyme Isoforms (e.g., cytosolic, mitochondrial, hepatic, renal)

Research has identified specific isoforms of cysteine S-conjugate β-lyases that are capable of metabolizing this compound. Notably, the mitochondrial isoform of branched-chain aminotransferase (BCATm) has been shown to exhibit measurable β-lyase activity towards this compound. nih.gov In contrast, the cytosolic isoform (BCATc) does not display this activity. nih.gov This suggests a key role for mitochondria in the bioactivation of this compound.

Other cysteine S-conjugate β-lyases, such as the rat kidney glutamine transaminase K (GTK) , have been found to be poor catalysts for the metabolism of this compound, indicating a degree of substrate specificity among the various β-lyase enzymes. researchgate.net While many tissues, including the liver and kidney, possess β-lyase activity in both cytosolic and mitochondrial fractions, the specific contribution of each to the metabolism of this compound will depend on the expression and activity of enzymes like BCATm. nih.govnih.gov

Table 1: Cysteine S-Conjugate β-Lyase Isoforms and their Activity with this compound

Enzyme IsoformSubcellular LocationTissue DistributionActivity with this compound
Mitochondrial Branched-Chain Aminotransferase (BCATm)MitochondriaWidespread, including liver and kidneyMeasurable β-lyase activity
Cytosolic Branched-Chain Aminotransferase (BCATc)CytosolWidespread, including liver and kidneyNo measurable β-lyase activity
Glutamine Transaminase K (GTK)Cytosol (Kidney)Primarily kidneyPoor substrate

Kinetic Parameters and Substrate Specificity of β-Lyases with this compound

While the mitochondrial branched-chain aminotransferase (BCATm) has been identified as an enzyme capable of metabolizing this compound, detailed kinetic parameters such as Km and Vmax for this specific substrate-enzyme pair are not extensively documented in the available literature. However, it is known that this compound is a relatively bulky cysteine S-conjugate, and this steric hindrance may influence its binding affinity and turnover rate by β-lyases. nih.gov The observation that it is a poor substrate for rat kidney glutamine transaminase K (GTK) further supports the idea of substrate selectivity among these enzymes. researchgate.net

The specificity of β-lyases is influenced by the nature of the substituent on the sulfur atom of the cysteine conjugate. Enzymes like BCATm can accommodate a range of substrates, but with varying efficiencies. nih.gov

Inactivation Mechanisms of Cysteine S-Conjugate β-Lyases by this compound Metabolites

The metabolism of this compound can lead to the inactivation of the β-lyase enzymes themselves. This compound has been shown to inhibit the normal transamination reaction catalyzed by both mitochondrial (BCATm) and cytosolic (BCATc) branched-chain aminotransferases, with the inhibition being more pronounced for the mitochondrial isoform. nih.gov

Furthermore, the products of the β-lyase reaction can be reactive and lead to a phenomenon known as "syncatalytic inactivation," where the enzyme is inactivated during the catalytic process. nih.gov The aminoacrylate product, in particular, is a reactive species that can covalently modify the enzyme and its PLP cofactor. researchgate.net Additionally, the liberated 2-mercaptobenzothiazole, if it undergoes further activation or is inherently reactive, could also contribute to enzyme inactivation. researchgate.net Both BCAT isoforms are known to be rapidly inactivated by β-lyase substrates in general. nih.gov

Further Metabolic Transformations of the Benzothiazolyl Thiol Moiety

Following its release via the β-lyase-mediated cleavage of this compound, the resulting 2-mercaptobenzothiazole can undergo further metabolic processing. A major pathway for the detoxification and elimination of such thiol-containing metabolites is through conjugation reactions. nih.gov

Thiol Glucuronidation and Glucuronosyltransferase Activity

The thiol group of 2-mercaptobenzothiazole is a nucleophilic site that can be conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This process, known as S-glucuronidation, results in the formation of a more water-soluble 2-benzothiazolyl-S-glucuronide, which can be readily excreted from the body. nih.gov

The UGT superfamily of enzymes consists of several isoforms with varying substrate specificities and tissue distribution. nih.govxenotech.com While the specific UGT isoforms responsible for the glucuronidation of 2-mercaptobenzothiazole have not been definitively identified in the reviewed literature, it is known that various UGTs in the UGT1A and UGT2B subfamilies, predominantly located in the liver, are responsible for the glucuronidation of a wide range of xenobiotics, including compounds with thiol groups. nih.gov The liver is the primary site for glucuronidation reactions, although extrahepatic tissues such as the kidney and gastrointestinal tract also express UGTs. nih.govxenotech.com

Table 2: Summary of Metabolic Transformations

Metabolic StepEnzyme ClassKey Isoform(s)SubstrateProduct(s)
β-EliminationCysteine S-Conjugate β-LyaseMitochondrial Branched-Chain Aminotransferase (BCATm)This compound2-Mercaptobenzothiazole, Pyruvate, Ammonia
S-GlucuronidationUDP-Glucuronosyltransferase (UGT)UGT1A and UGT2B families (likely)2-Mercaptobenzothiazole2-Benzothiazolyl-S-glucuronide

Compound Names Mentioned

this compound

Pyridoxal 5'-phosphate

Pyruvate

Ammonia

2-Mercaptobenzothiazole

Glucuronic acid

2-Benzothiazolyl-S-glucuronide

Thiomethylation via Thiol Methyltransferases

Following the release of 2-mercaptobenzothiazole (MBT) from this compound, one of the significant metabolic pathways it can enter is thiomethylation. This process is catalyzed by thiol methyltransferases (TMTs), which are S-adenosyl-L-methionine (SAM)-dependent enzymes. These enzymes transfer a methyl group from SAM to the thiol moiety of the xenobiotic. researchgate.net

Recent research has identified two key enzymes responsible for microsomal alkyl thiol methyltransferase activity: methyltransferase-like protein 7A (METTL7A) and methyltransferase-like protein 7B (METTL7B). biorxiv.orgnih.gov These enzymes, now also referred to as thiol methyltransferase 1A (TMT1A) and thiol methyltransferase 1B (TMT1B) respectively, are implicated in the S-methylation of a variety of thiol-containing drugs, leading to their detoxification. researchgate.netnih.gov The S-methylation of these compounds can significantly alter their pharmacological activity. researchgate.netnih.gov

In addition to mammalian enzymes, certain bacteria, including strains of Corynebacterium, Pseudomonas, and Escherichia coli, are capable of methylating the thiol group of MBT to form 2-methylthiobenzothiazole (MTBT). ethz.ch In many cases, MTBT is not readily degraded further. ethz.ch However, some minor subsequent reactions have been reported, such as the production of 2-(methylsulfinyl)benzothiazole from MTBT. ethz.ch

Interestingly, some enzymes typically known as O-methyltransferases, such as catechol O-methyltransferase (COMT), have been shown to possess S-methylation activity towards aromatic thiol substrates. uni-freiburg.de This suggests a broader substrate specificity for these enzymes than previously understood and may have implications for the metabolism of endogenous and exogenous aromatic thiols. uni-freiburg.de

Table 1: Enzymes Involved in Thiomethylation of Thiols

Enzyme Family Specific Enzymes Substrates Implication
Thiol Methyltransferases (TMTs) METTL7A (TMT1A), METTL7B (TMT1B) Exogenous aliphatic and phenolic thiols, including various drugs. Detoxification and alteration of pharmacological activity.
Bacterial Methyltransferases Found in Corynebacterium, Pseudomonas, E. coli. 2-Mercaptobenzothiazole (MBT). Formation of 2-methylthiobenzothiazole (MTBT).
O-Methyltransferases Catechol O-methyltransferase (COMT). Aromatic thiols. Potential for broader metabolic pathways for aromatic thiols.

Oxidation Pathways of the Released Thiol

The thiol released from this compound, 2-mercaptobenzothiazole (MBT), is susceptible to several oxidation pathways. A primary reaction is the oxidative transformation of MBT to its disulfide, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). researchgate.netnih.gov This oxidation can be facilitated by various oxidizing agents. researchgate.netnih.gov

MBTS can then undergo reduction back to MBT in the presence of endogenous thiols like cysteine. researchgate.netnih.gov This reaction results in the formation of a mixed disulfide, specifically 2-amino-3-(benzothiazol-2-yl disulfanyl)propionic acid. researchgate.netnih.gov This interaction with cysteine suggests a potential mechanism for the covalent binding of the benzothiazole (B30560) moiety to proteins through disulfide linkages with cysteine residues. researchgate.netnih.gov

Further oxidation of MBT can also occur. Under certain conditions, MBT can be converted to 2-hydroxybenzothiazole. ethz.ch Some bacterial strains, such as Rhodococcus erythropolis, can metabolize MBT and related compounds to 2-hydroxybenzothiazole, which is then further hydroxylated. ethz.ch

Table 2: Key Oxidation Products of 2-Mercaptobenzothiazole (MBT)

Product Formation Pathway Significance
2,2'-Dithiobis(benzothiazole) (MBTS) Oxidation of MBT. A primary oxidation product that can be reduced back to MBT.
2-Amino-3-(benzothiazol-2-yl disulfanyl)propionic acid Reaction of MBTS with cysteine. Represents a mixed disulfide, indicating interaction with endogenous thiols.
2-Hydroxybenzothiazole Further oxidation of MBT, often microbially mediated. A more polar metabolite.

Species-Specific Differences in this compound Metabolism

The metabolism of xenobiotics, including benzothiazole derivatives, can exhibit significant variation between species. While direct comparative studies on the metabolism of this compound in different species are not extensively detailed in the available literature, inferences can be drawn from related compounds. For instance, a study on the in vitro metabolism of benzanthrone (B145504) in rat and human liver microsomes revealed species-specific differences in both the rate of metabolism and the enzymes involved. nih.gov The affinity of the metabolic enzymes for benzanthrone was found to be higher in humans than in rats. nih.gov

Such findings suggest that the enzymatic processes involved in the biotransformation of this compound, including the activity of cysteine S-conjugate β-lyases, thiol methyltransferases, and oxidative enzymes, are likely to differ between species such as rats and humans. These differences could affect the relative proportions of metabolites formed via the mercapturate pathway versus the thiomethyl shunt, as well as the profile of oxidative products. The effects of 2-mercaptobenzothiazole have been shown to be bacteriostatic and vary between different bacterial species. nih.gov

Interplay with the Mercapturate Pathway and "Thiomethyl Shunt"

The metabolism of this compound is intricately linked to the mercapturate pathway, a major route for the detoxification and elimination of electrophilic xenobiotics. The formation of this compound itself is a step within this pathway, arising from the initial glutathione (B108866) S-conjugate. However, the subsequent fate of this cysteine conjugate is not limited to N-acetylation to form the final mercapturic acid.

An alternative pathway, known as the "thiomethyl shunt," can divert the metabolism away from mercapturate formation. This shunt is initiated by the action of cysteine S-conjugate β-lyases, which cleave the C-S bond of this compound to release the free thiol, 2-mercaptobenzothiazole (MBT), along with pyruvate and ammonia.

Once MBT is released, it can be further metabolized through thiomethylation, as described in section 3.2.2, to form 2-methylthiobenzothiazole (MTBT). This methylated metabolite can then be excreted or undergo further oxidation. This entire sequence represents a "shunt" from the main mercapturate pathway. The thiomethyl shunt, therefore, acts in concert with the mercapturate pathway to facilitate the detoxification and excretion of the benzothiazole moiety.

Molecular Mechanisms of Biological Activity and Interactions

Elucidation of Molecular Pathways Affected by S-(2-Benzothiazolyl)cysteine and its Metabolites

The metabolism of this compound (BTC) is initiated through the mercapturate pathway, a major route for the detoxification of xenobiotics. The key step in this pathway is the cleavage of the C-S (cysteine-sulfur) bond by cysteine conjugate β-lyase enzymes. This enzymatic action releases the cysteine moiety and liberates the reactive metabolite, 2-mercaptobenzothiazole (B37678) (MBT), which is considered the primary biologically active agent.

The principal molecular pathway associated with BTC is its own bioactivation. While the initial conjugation of a xenobiotic to glutathione (B108866) and its subsequent conversion to a cysteine conjugate is a detoxification process, the final cleavage by β-lyase can, in some cases, generate a reactive, toxic metabolite. In the case of BTC, this cleavage yields MBT, a thiol-containing compound responsible for the subsequent interactions with cellular components. The molecular consequences are therefore primarily driven by the downstream actions of MBT rather than BTC itself.

Interactions with Cellular Macromolecules and Proteins

The biological activity of this compound is mediated by the covalent modification of proteins by its metabolite, 2-mercaptobenzothiazole.

The thiol group of 2-mercaptobenzothiazole (MBT) is the critical functional group responsible for its interaction with proteins. researchgate.net The primary mechanism of covalent adduct formation is through the creation of mixed disulfides between the thiol group of MBT and the sulfhydryl groups of cysteine residues within proteins. researchgate.net This interaction is considered the molecular initiating event in the pathway leading to skin sensitization caused by MBT-containing rubber products. researchgate.netresearchgate.net

In an oxidizing environment, MBT can be converted to its disulfide dimer, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). researchgate.net This disulfide can then react with a protein cysteine residue, undergoing a disulfide exchange reaction. This process cleaves the MBTS dimer and results in the formation of the same protein-MBT mixed disulfide, releasing a molecule of MBT. researchgate.net Conversely, the protein-MBT adduct can be cleaved by free cysteine, which reduces the disulfide bond and releases the protein in its native state. researchgate.net This cycle of oxidation, protein adduction, and reduction highlights a dynamic interaction with the cellular thiol pool.

The identification of specific protein targets covalently modified by 2-mercaptobenzothiazole (MBT) can be achieved using advanced chemical proteomic techniques like activity-based protein profiling (ABPP). nomuraresearchgroup.comnih.gov ABPP utilizes chemical probes that are designed to react with active or functionally important amino acid residues, such as cysteine, within the proteome. nomuraresearchgroup.comwikipedia.org These probes typically contain a reactive group (or "warhead") that forms a covalent bond with the target residue and a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and identification. wikipedia.orgmtoz-biolabs.com

A competitive ABPP experiment could be employed to identify the targets of MBT. In this approach, a complex proteome would be pre-incubated with MBT, allowing it to bind to its target cysteine residues. Subsequently, a broad-spectrum cysteine-reactive probe is added. Proteins that have been modified by MBT will be unable to react with the probe. By using quantitative mass spectrometry to compare the probe-labeled proteins from the MBT-treated sample to a control sample, a profile of the proteins specifically targeted by MBT can be generated. nomuraresearchgroup.com

While ABPP is a powerful tool for mapping such interactions and has been widely used to identify the targets of other cysteine-reactive small molecules, specific proteomic studies to globally identify the protein binding sites of this compound or MBT have not been reported in the reviewed literature. nih.govresearchgate.net Such investigations would be critical for a comprehensive understanding of its molecular toxicology and biological effects.

Modulation of Enzyme Activities Beyond β-Lyases

The reactive metabolite 2-mercaptobenzothiazole (MBT) has been identified as a potent, mechanism-based inhibitor of a variety of enzymes beyond the β-lyases involved in its formation. nih.govdrugbank.commdpi.com The benzothiazole (B30560) moiety appears to serve as a key "binding element" for these interactions. nih.gov The inhibitory activity of MBT spans multiple enzyme classes, suggesting a broad range of potential biological consequences following exposure to its precursor, this compound.

Known enzymatic targets of MBT include oxidoreductases, hydrolases, and kinases. For example, it is an exceptionally potent inhibitor of banana polyphenoloxidase, a copper-containing oxidoreductase. nih.gov It also demonstrates inhibitory action against mammalian enzymes such as monoamine oxidase and dopamine (B1211576) β-hydroxylase. nih.gov Furthermore, MBT has been shown to inhibit heat shock protein 90 (Hsp90), a critical molecular chaperone, and cathepsin D, an aspartic protease. nih.govresearchgate.net

Enzyme TargetEnzyme ClassReported EffectReference
Polyphenoloxidase (banana)OxidoreductasePotent inhibition nih.gov
Acyl coenzyme A cholesterol acyltransferase (ACAT)AcyltransferaseInhibition nih.govdrugbank.com
Monoamine oxidase (MAO)OxidoreductaseInhibition nih.govdrugbank.com
Heat shock protein 90 (Hsp90)ChaperoneInhibition nih.govdrugbank.com
Cathepsin DAspartic ProteaseInhibition nih.govdrugbank.com
c-Jun N-terminal kinases (JNK)KinaseInhibition nih.govdrugbank.com
Dopamine β-hydroxylaseOxidoreductaseInhibition nih.gov

Role in Redox Homeostasis and Oxidative Stress Responses

The interaction of this compound's metabolites with cellular thiols inherently links the compound to the regulation of redox homeostasis. Cysteine residues in proteins and the cellular pool of glutathione (GSH) are the primary defenses against oxidative stress and are central to maintaining the cellular redox environment. mdpi.commdpi.commdpi.com

The formation of mixed disulfides between 2-mercaptobenzothiazole (MBT) and protein cysteine residues directly modifies the cellular "thiolstat," potentially altering protein function and triggering redox signaling cascades. researchgate.net This adduction consumes reduced cysteine thiols, which could lead to a pro-oxidant state. Furthermore, the reaction of MBT with glutathione, the most abundant non-protein thiol, would lead to the depletion of this critical antioxidant. researchgate.netnih.gov

A key aspect of MBT's redox activity is its ability to undergo oxidation to form the disulfide MBTS, a reaction that can be driven by cellular oxidants like hydrogen peroxide. researchgate.net This disulfide can be subsequently reduced back to MBT by cellular reductants such as cysteine or GSH. researchgate.net This process establishes a redox cycle where MBT can participate in the consumption of both oxidizing and reducing equivalents, thereby perturbing the delicate balance of cellular redox homeostasis. While direct studies measuring the induction of specific oxidative stress response pathways, such as the Nrf2 pathway, by MBT are lacking, its fundamental reactivity with thiols suggests it is a potent modulator of cellular redox state. mdpi.complos.org

Influence on Amino Acid Metabolism Pathways (e.g., cysteine synthesis pathways)

The metabolism and reactivity of this compound (BTC) and its metabolite 2-mercaptobenzothiazole (MBT) have the potential to influence cellular amino acid metabolism, particularly that of cysteine. Cysteine is a critical amino acid not only for protein synthesis but also as the rate-limiting precursor for the synthesis of glutathione. researchgate.netnih.gov

The processing of BTC by cysteine conjugate β-lyase directly engages an enzyme class involved in amino acid catabolism. More significantly, the subsequent reaction of the liberated MBT with free cysteine to form disulfides would directly deplete the intracellular pool of this amino acid. researchgate.net Cellular cysteine levels are tightly regulated and are sensed by key metabolic signaling pathways, including the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and the integrated stress response (ISR). researchgate.net Deprivation of cysteine is known to suppress mTORC1 signaling and activate the ISR. researchgate.net Therefore, by consuming cellular cysteine, MBT could indirectly trigger these signaling pathways, leading to global changes in protein synthesis and stress response gene expression.

Furthermore, a sustained demand for cysteine to replenish pools depleted by reaction with MBT or to synthesize GSH for detoxification could place stress on the cysteine biosynthesis pathways. These pathways include the transsulfuration pathway, which synthesizes cysteine from methionine via the intermediate homocysteine. researchgate.netresearchgate.net While there is no direct evidence that BTC or MBT alters the expression or activity of key biosynthetic enzymes like cystathionine (B15957) β-synthase (CBS) or cystathionine γ-lyase (CGL), any compound that significantly depletes cellular cysteine could indirectly create a higher demand on these synthesis routes. uws.ac.ukmdpi.com

Toxicological Research Paradigms and Bioactivation

S-(2-Benzothiazolyl)cysteine as a Probe for Nephrotoxicity and Cytotoxicity Studies

This compound serves as a critical probe in the investigation of nephrotoxicity and cytotoxicity, primarily through its role as a substrate for cysteine S-conjugate β-lyases (C-S lyases). These pyridoxal (B1214274) 5'-phosphate-dependent enzymes are instrumental in the metabolic activation of a variety of sulfur-containing compounds. The enzymatic cleavage of this compound by β-lyase yields pyruvate (B1213749), ammonia, and a reactive thiol, 2-mercaptobenzothiazole (B37678). This reaction forms the basis of a widely used spectrophotometric assay to determine β-lyase activity in various tissue preparations, particularly from the liver and kidney.

The utility of this compound as a probe is underscored by the direct relationship between β-lyase activity and the bioactivation of nephrotoxic and cytotoxic S-conjugates. By measuring the rate of 2-mercaptobenzothiazole formation, researchers can infer the capacity of a tissue or cellular fraction to bioactivate pro-toxicants. This is especially relevant for studying the toxicology of compounds that undergo metabolic processing via the mercapturate pathway, where the final cysteine S-conjugate can be a substrate for β-lyase.

Research Applications of this compound as a Probe:

Research AreaApplication of this compoundSignificance in Toxicological Studies
Enzyme Kinetics Serves as a chromogenic substrate for the determination of C-S lyase activity.Allows for the characterization of enzyme activity in different tissues and subcellular compartments, aiding in the understanding of tissue-specific toxicity.
Nephrotoxicity Mechanisms Used to assess the potential of renal tissues to bioactivate cysteine S-conjugates.Helps in elucidating the role of β-lyase in the kidney-specific toxicity of certain xenobiotics.
Cytotoxicity Screening Employed in in vitro systems to study the cellular mechanisms of toxicity following bioactivation.Facilitates the identification of cellular targets and downstream events, such as mitochondrial dysfunction, initiated by reactive metabolites.

Comparative Toxicology with Other S-Conjugates (e.g., halogenated alkenes)

While this compound is a valuable tool for studying β-lyase activity, its toxicological profile differs significantly from that of other S-conjugates, particularly those derived from halogenated alkenes. S-conjugates of compounds like trichloroethylene (B50587) and tetrafluoroethylene, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC), are potent nephrotoxins. In contrast, S-(2-benzothiazolyl)-L-cysteine is considered a poor substrate for some key renal C-S lyases, like glutamine transaminase K, when compared to DCVC and TFEC nih.gov.

The disparity in toxicity is largely attributed to the nature of the thiol generated upon cleavage by β-lyase. Halogenated alkene-derived S-conjugates produce highly reactive, unstable thiols that can readily form toxic intermediates, leading to cellular damage. For instance, the bioactivation of DCVC generates a reactive thiol that is believed to be a primary mediator of its nephrotoxicity. These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to widespread cellular dysfunction and cell death.

Comparative Aspects of S-Conjugates:

FeatureThis compoundHalogenated Alkenyl S-Conjugates (e.g., DCVC)
Substrate Efficacy for Renal C-S Lyase Poor nih.govHigh nih.gov
Nature of Thiol Metabolite Relatively stable (2-mercaptobenzothiazole)Highly reactive and unstable
Primary Toxicological Outcome Primarily used as a probe; low intrinsic toxicityPotent nephrotoxicity and cytotoxicity
Mechanism of Toxicity N/A (in the context of a probe)Covalent binding of reactive metabolites to cellular macromolecules, leading to mitochondrial dysfunction and cell death.

Role of Bioactivation in Organ-Specific Toxicity (e.g., kidney)

The kidney is a primary target for the toxicity of many cysteine S-conjugates due to its high concentration of enzymes involved in their transport and bioactivation nih.gov. The process begins with the uptake of the S-conjugate into renal proximal tubule cells. Inside the cell, C-S lyases, which are present in both the cytosol and mitochondria, catalyze the cleavage of the C-S bond nih.gov.

The mitochondrial localization of C-S lyase is of particular importance for organ-specific toxicity nih.gov. Mitochondria are the powerhouses of the cell, and any disruption to their function can have severe consequences. The bioactivation of nephrotoxic S-conjugates within the mitochondria leads to the in-situ generation of reactive species that can directly damage mitochondrial components nih.gov. This includes the inhibition of respiratory chain complexes, depletion of mitochondrial glutathione (B108866), and damage to mitochondrial DNA nih.gov. The localization of the bioactivation process within this critical organelle is a key determinant of the organ-specific toxicity observed with compounds like DCVC nih.gov.

Exploration of "Toxicant Channeling" in Mitochondrial Dysfunction

The concept of "toxicant channeling" has emerged to explain the high efficiency of toxicity observed with certain mitochondrially-bioactivated compounds nih.gov. This paradigm suggests that the close proximity of the bioactivating enzyme (C-S lyase) to its molecular targets within the mitochondrial matrix facilitates the direct transfer of the reactive metabolite to its site of action nih.gov. This "channeling" minimizes the opportunity for the reactive species to be detoxified by cellular defense mechanisms before it can exert its toxic effects.

In the context of nephrotoxic cysteine S-conjugates, mitochondrial C-S lyases are often physically associated with other key mitochondrial enzymes and protein complexes nih.gov. When a substrate like DCVC is bioactivated, the resulting reactive thiol is immediately in the vicinity of critical targets, such as the enzymes of the electron transport chain and tricarboxylic acid cycle. This direct "hand-off" of the toxicant leads to a rapid and potent inhibition of mitochondrial respiration and ATP production, ultimately culminating in cell death nih.govnih.gov. The study of this compound as a non-toxic substrate can help to probe the enzymatic component of this process without inducing the downstream toxic effects, thereby isolating and allowing for the study of the bioactivation step itself.

Analytical and Bioanalytical Methodologies in S 2 Benzothiazolyl Cysteine Research

Quantification of S-(2-Benzothiazolyl)cysteine and its Metabolites in Biological Samples

Accurate quantification of this compound and its metabolic products, such as 2-mercaptobenzothiazole (B37678) (MBT), is crucial for understanding its pharmacokinetics and toxicological profile. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of BTC and related compounds. scispace.com Methods often involve derivatization to enhance the detectability of the analytes.

A highly sensitive HPLC-fluorescence assay has been developed to determine the activity of rat renal cytosolic cysteine conjugate β-lyase using BTC as a model substrate. nih.gov This method does not measure BTC directly but quantifies one of its metabolic products, pyruvic acid. The pyruvic acid is derivatized with o-phenylenediamine (B120857) (OPD) to produce a fluorescent product, which is then separated by isocratic HPLC and detected. nih.gov The equimolar formation of pyruvic acid and the chromophoric thiol, 2-mercaptobenzothiazole, confirms that this measurement accurately reflects the β-elimination activity of the lyase enzyme. nih.gov This assay is noted for its rapidity, specificity, and high sensitivity, with a detection limit of 7.5 pmol of pyruvic acid, making it suitable for both good and poor substrates of β-lyase. nih.gov

For direct analysis of cysteine conjugates, derivatization is key. Cysteine and its derivatives often show low native fluorescence, but can be converted into highly fluorescent adducts. nih.govresearchgate.net Reagents like o-phthaldialdehyde/2-mercaptoethanol (OPA/2-ME) are used for this purpose, providing one of the most sensitive procedures for micro amino acid analysis. nih.gov Another approach involves labeling with fluorescent reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) after reduction of the adducted protein. okstate.edu

Table 1: Example of an HPLC-Fluorescence Method for β-Lyase Activity Using BTC
ParameterDescriptionReference
AnalytePyruvic acid (as a proxy for BTC metabolism) nih.gov
SubstrateS-2-benzothiazolyl-L-cysteine (BTC) nih.gov
Derivatization Reagento-phenylenediamine (OPD) nih.gov
Detection MethodFluorescence nih.gov
Detection Limit7.5 pmol of pyruvic acid nih.gov
Key FindingEquimolar formation of pyruvic acid and 2-mercaptobenzothiazole confirms the assay reflects β-elimination activity. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides high selectivity and sensitivity for the analysis of BTC and its metabolites. mdpi.com This technique is essential for confirming the identity of metabolites and for quantification in complex biological samples like urine. publisso.de

A sensitive and selective LC-MS/MS method has been developed for the determination of 2-mercaptobenzothiazole (MBT), a key metabolite of BTC, in human urine. publisso.de This method involves enzymatic hydrolysis to release free MBT from its conjugated forms, followed by online purification and enrichment before LC-MS/MS analysis. publisso.de The use of a labeled internal standard (MBT‑d4) ensures accurate quantification. publisso.de Tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, allows for the specific detection of "precursor-to-product" ion transitions, ensuring high specificity and achieving low limits of detection. mdpi.comresearchgate.net

MS-based approaches are also invaluable in metabolomics studies to trace the fate of compounds. For instance, capillary electrophoresis-time of flight mass spectrometry has been used with stable-isotope-labeled L-cysteine to investigate its metabolism, identifying novel metabolites. nih.gov Native electrospray ionization (ESI)-MS is another powerful tool for characterizing metal-protein complexes involving cysteine residues. nih.gov

Table 2: Key Features of MS-Based Methods for BTC Metabolite Analysis
TechniqueSample TypeAnalyteKey FeaturesReference
LC-MS/MSHuman Urine2-Mercaptobenzothiazole (MBT)Enzymatic hydrolysis, online purification, use of labeled internal standard (MBT-d4). publisso.de
LC-MS/MS (MRM)Environmental/BiologicalEmerging Pollutants (incl. MBT)Simultaneous detection and quantification of multiple compounds. mdpi.com
Capillary Electrophoresis-TOF-MSCell CulturesL-cysteine metabolitesUsed with stable-isotope tracers to identify novel metabolic pathways. nih.gov

Effective chromatographic separation is fundamental to accurately quantify BTC and its derivatives, especially in complex biological matrices. Reversed-phase HPLC is a common approach. nih.gov To overcome detection challenges associated with non-chromophoric or weakly fluorescent compounds, various derivatization strategies are employed.

Derivatization converts the analyte into a product with properties that are more suitable for detection by UV-Vis, fluorescence, or mass spectrometry. For S-substituted cysteine derivatives, several pre-column derivatization reagents are used:

Dansyl chloride: Reacts with amino acids to form stable, highly fluorescent derivatives that can be separated by reversed-phase HPLC. nih.govsci-hub.se

o-phthaldialdehyde (OPA): In the presence of a thiol like 2-mercaptoethanol, OPA reacts with primary amino acids to form intensely fluorescent isoindole products. nih.govsemanticscholar.org This is a widely used method for sensitive amino acid analysis. nih.gov

Fluorenylmethyl chloroformate (FMOC): Another common reagent for derivatizing amino acids for fluorescent detection. nih.gov

4-fluoro-7-nitrobenzofurazan (NBD-F): Used for the derivatization of cysteine enantiomers prior to enantioselective liquid chromatography and detection by mass spectrometry. nih.gov

The choice of derivatization agent and chromatographic conditions depends on the specific S-substituted cysteine derivative and the sample matrix. For example, the dansyl chloride method has been noted for its simplicity, the excellent stability of the derivatives, and its ability to analyze a whole range of S-substituted cysteine derivatives in a single run. nih.gov

Table 3: Common Derivatization Reagents for Cysteine Conjugate Analysis
ReagentDetection MethodAdvantagesReference
Dansyl chlorideFluorescenceSimple, stable derivatives, broad applicability. nih.govsci-hub.se
o-phthaldialdehyde (OPA) / ThiolFluorescenceHigh sensitivity for primary amines. nih.govsemanticscholar.org
Fluorenylmethyl chloroformate (FMOC)FluorescenceCommonly used for amino acid analysis. nih.gov
4-fluoro-7-nitrobenzofurazan (NBD-F)Mass Spectrometry (MS)Suitable for LC-MS analysis of enantiomers. nih.gov

Advanced Imaging Techniques for this compound and Derivatives in Biological Systems

The visualization and tracking of this compound (BTC) and its parent molecule, cysteine, within complex biological environments are crucial for understanding their roles in physiological and pathological processes. Advanced imaging techniques provide powerful, non-invasive tools for real-time monitoring in living cells, tissues, and organisms. These methodologies primarily rely on the development of specialized molecular probes that interact specifically with the target molecule and generate a detectable signal, such as fluorescence or radioactivity.

Fluorescence-Based Imaging

Fluorescence microscopy is a cornerstone of bio-imaging, and probes incorporating the benzothiazole (B30560) moiety have been engineered for the sensitive and selective detection of cysteine. These probes leverage the unique reactivity of the thiol group of cysteine to induce a change in their photophysical properties.

Turn-on Fluorescent Probes

A common strategy involves designing "turn-on" probes that are initially non-fluorescent or weakly fluorescent. Upon reaction with cysteine, a chemical transformation occurs that liberates a highly fluorescent species. For example, a probe based on 6-(2-benzothiazolyl)-2-naphthalenol was developed for the specific detection of cysteine (Cys) over other structurally similar biological thiols like homocysteine (Hcy) and glutathione (B108866) (GSH). researchgate.net This probe reacts specifically with cysteine, leading to a significant enhancement in green fluorescence, with a detection limit as low as 14.8 nM. researchgate.net

Another novel probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), operates on a similar principle. In its native state, BT-AC is essentially non-fluorescent. However, in the presence of cysteine, it exhibits a remarkable 4725-fold increase in fluorescence intensity. researchgate.net This significant enhancement is accompanied by a large Stokes shift of 135 nm, which is advantageous for imaging as it minimizes self-quenching and background interference. researchgate.net The probe has demonstrated practical applicability for imaging cysteine in HepG2 cells and zebrafish. researchgate.net

Two-Photon Microscopy (TPM) Probes

For deeper tissue imaging with reduced phototoxicity and background fluorescence, probes excitable by two-photon absorption are highly desirable. A fluorescent probe, ANP, based on a 6-acetyl-N-methyl-2-naphthyl amine structure was developed for in vivo cysteine detection. nih.gov The probe displays an 87-fold "turn-on" response to cysteine with a detection limit of 65 nM. Its high two-photon efficiency makes it particularly suitable for evaluating cysteine distribution in living cells and tissues with minimal interference from background fluorescence. nih.gov

Interactive Table of Selected Fluorescent Probes for Cysteine Detection

Probe NameSensing MechanismExcitation (λex)Emission (λem)Stokes ShiftDetection Limit (LOD)Biological Application
6-(2-benzothiazolyl)-2-naphthalenol based Cys-specific reaction yields fluorescent naphthalenol derivativeNot specifiedGreen fluorescenceNot specified14.8 nMLiving cells
BT-AC Cys-induced cleavage releases fluorophore335 nm470 nm135 nm32.6 nMHepG2 cells, zebrafish
ANP Thiol addition on α,β-unsaturated ketoneNot specifiedNot specifiedNot specified65 nMLive cells and tissues (Two-Photon)
NIR-38 Cys-induced detachment of quencher510 nm559 nm (green) & 655 nm (red)Not specified0.11 µMZebrafish, nude mice

Nuclear Imaging Techniques

Nuclear imaging modalities, particularly Positron Emission Tomography (PET), offer unparalleled sensitivity and quantitative capabilities for in vivo imaging. mayoclinic.org These techniques use molecules labeled with a positron-emitting radioisotope. The tracer's distribution and accumulation in the body are detected by a PET scanner, providing insights into metabolic and biochemical processes. mayoclinic.orgyoutube.com

Positron Emission Tomography (PET)

PET imaging is extensively used in oncology and neurology. nih.govnih.gov For cysteine and its derivatives, PET tracers can be designed to exploit the increased amino acid transport and protein synthesis rates observed in cancer cells. nih.gov By radiolabeling a cysteine analogue, it is possible to visualize and quantify its uptake in tumors or other tissues of interest.

Radiolabeling Strategies

The development of PET tracers involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga), into the molecular structure. nih.gov

A key challenge is to ensure that the radiolabeled molecule retains its biological activity and specificity. S-alkylation of cysteine derivatives is a strategy used to prevent the analogue from participating in side reactions, thereby reducing non-specific signals and improving the signal-to-noise ratio. nih.gov For instance, a new S-alkylated cysteine derivative conjugated to a macrocycle for chelation with ⁶⁸Ga was developed for PET imaging. This agent, NAC-ATRIDAT, showed significant tumor uptake in mice (10.06 ± 1.056% ID/g at 1 hour) and high image contrast, demonstrating its potential as a PET imaging agent for tumors. nih.gov

Another approach involves the use of prosthetic groups. An efficient protocol has been developed for the ¹⁸F-labeling of biomolecules containing an N-terminal cysteine. This method uses a rapid condensation reaction between an ¹⁸F-labeled 2-cyanobenzothiazole (¹⁸F-CBT) and the N-terminal cysteine of peptides and proteins. This strategy provides a convenient way for the site-specific ¹⁸F-labeling of various biomolecules for in vivo imaging.

Interactive Table of Radiotracers and Labeling Strategies

Tracer/StrategyRadioisotopeLabeling MethodTarget/ApplicationKey Findings
⁶⁸Ga-NAC-ATRIDAT Gallium-68 (⁶⁸Ga)S-alkylated cysteine derivative conjugated to a chelating macrocycleL-type and ASC amino acid transporters in oncogenic cellsSignificant tumor uptake (10.06 ± 1.056% ID/g at 1h) in mice; High tumor-to-liver ratio (35.85).
¹⁸F-CBT Labeling Fluorine-18 (¹⁸F)Condensation reaction between ¹⁸F-labeled 2-cyanobenzothiazole and N-terminal cysteineSite-specific labeling of peptides and proteinsProvides an efficient method for ¹⁸F-labeling of various biomolecules for PET imaging.

Structural Analogs and Derivatives in Chemical Biology

Design and Synthesis of S-(2-Benzothiazolyl)cysteine Analogs for Targeted Research

The design and synthesis of this compound analogs are pivotal for developing targeted research tools to explore biological systems. The core structure, featuring a cysteine moiety linked to a benzothiazole (B30560) scaffold, offers a versatile platform for chemical modification. Synthetic strategies often focus on modifying either the benzothiazole ring or the cysteine backbone to fine-tune the compound's reactivity, selectivity, and physicochemical properties.

A common synthetic route involves the reaction of 2-halobenzothiazoles with cysteine or its derivatives. For instance, the condensation of 2-chlorobenzothiazole (B146242) with L-cysteine in the presence of a base yields S-(2-Benzothiazolyl)-L-cysteine. This straightforward nucleophilic aromatic substitution (SNAr) reaction allows for the generation of a diverse library of analogs by introducing various substituents onto the benzothiazole ring. Modifications can be made to alter the electrophilicity of the C2 carbon, thereby modulating its reactivity towards biological thiols.

Another approach involves solid-phase synthesis, which is particularly useful for creating peptide-based analogs. nih.gov This method allows for the efficient assembly of peptides containing the this compound motif, enabling the exploration of its utility in peptide chemistry and drug discovery. nih.gov By incorporating this modified amino acid into peptide sequences, researchers can develop probes for specific enzymes or receptors.

The design of these analogs is often guided by the intended application. For example, to create probes for specific proteins, the benzothiazole scaffold can be functionalized with reporter groups such as fluorophores or biotin (B1667282). mdpi.com The synthesis of such molecules requires multi-step reaction sequences, often starting with the functionalization of 2-aminothiophenol (B119425) before cyclization to form the benzothiazole ring. mdpi.com

Key Synthetic Strategies for this compound Analogs:

StrategyDescriptionKey Reactants
Nucleophilic Aromatic Substitution (SNAr) Direct reaction of a leaving group at the C2 position of the benzothiazole ring with a thiol nucleophile (e.g., cysteine).2-halobenzothiazole, Cysteine
Solid-Phase Peptide Synthesis (SPPS) Incorporation of a protected this compound amino acid into a growing peptide chain on a solid support. nih.govFmoc- or Boc-protected this compound, Resin
One-Pot Synthesis Condensation of 2-aminothiophenol with carboxylic acid derivatives or acid chlorides to form the benzothiazole ring, which can then be further functionalized. mdpi.com2-aminothiophenol, Carboxylic acid/Acid chloride

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically alter the molecule's structure and assess the impact on its function, providing insights for the design of more potent and selective compounds.

The benzothiazole ring is a key determinant of the molecule's reactivity and interaction with biological targets. Substitution on the benzene (B151609) ring of the benzothiazole moiety can significantly affect its electronic properties and, consequently, its reactivity as an electrophile in SNAr reactions. Electron-withdrawing groups, such as nitro or halogen groups, can enhance the electrophilicity of the C2 carbon, leading to increased reactivity with nucleophilic thiol groups in proteins.

The nature of the substituent at the C2 position is also critical. In the case of this compound, the cysteine moiety itself can be modified. For example, altering the stereochemistry of the cysteine or modifying its carboxyl or amino groups can influence how the molecule interacts with its biological target.

SAR studies have been extensively performed on various benzothiazole derivatives for different biological applications, such as anticancer agents and vaccine adjuvants. nih.govresearchgate.netresearchgate.netnih.govrjptonline.org For instance, in the development of anticancer agents, modifications to the benzothiazole scaffold have been shown to impact cytotoxicity against various cancer cell lines. researchgate.netnih.gov While not directly focused on this compound, these studies provide valuable insights into how structural changes can modulate the biological activity of benzothiazole-containing compounds.

General SAR Insights for Benzothiazole Derivatives:

Structural ModificationEffect on Biological Activity
Substitution on the Benzothiazole Ring Electron-withdrawing groups can increase reactivity towards nucleophiles. The position and nature of the substituent can influence target selectivity.
Modification of the C2-Substituent Altering the linker between the benzothiazole and the active moiety (e.g., cysteine) can affect binding affinity and specificity.
Introduction of Heterocyclic Moieties The addition of other heterocyclic rings can enhance biological activity by providing additional interaction points with the target. researchgate.net

Benzothiazole-Based Scaffolds as Probes for Thiol Reactivity and Protein Labeling

The benzothiazole scaffold is a valuable tool in chemical biology for probing thiol reactivity and labeling proteins. thermofisher.com Its ability to react selectively with cysteine residues under physiological conditions makes it an ideal component for the design of chemical probes.

The reactivity of the benzothiazole scaffold with biological thiols is primarily governed by the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgacsgcipr.org In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient C2 carbon of the benzothiazole ring. This leads to the displacement of a leaving group, forming a stable thioether bond.

The rate of the SNAr reaction is influenced by several factors:

The nature of the leaving group: Good leaving groups, such as halides, enhance the reaction rate.

Substituents on the benzothiazole ring: Electron-withdrawing groups ortho or para to the leaving group activate the ring towards nucleophilic attack. wikipedia.org

The nucleophilicity of the thiol: The pKa of the cysteine thiol group and its local environment within the protein influence its reactivity.

The SNAr reaction is highly specific for thiols over other nucleophilic residues like amines under physiological pH, making benzothiazole-based probes highly selective for cysteine labeling. nih.gov

The unique photochemical properties of certain benzothiazole derivatives have been exploited to develop fluorescent probes for the detection of biothiols. nih.govnih.govrsc.orgresearchgate.net These probes are typically designed to be non-fluorescent or weakly fluorescent in their initial state. Upon reaction with a biothiol like cysteine, a structural change occurs that "turns on" the fluorescence.

One common strategy involves the use of a 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore. nih.gov The hydroxyl group of HBT can be masked with a thiol-reactive group. In this state, the excited-state intramolecular proton transfer (ESIPT) that is responsible for the fluorescence of HBT is blocked. researchgate.netnih.gov When the probe reacts with a biothiol, the masking group is cleaved, releasing the HBT fluorophore and restoring its fluorescence. nih.govresearchgate.net

These probes offer several advantages for biological imaging:

High selectivity: They react specifically with biothiols.

High sensitivity: The "turn-on" mechanism provides a high signal-to-noise ratio. nih.gov

Real-time imaging: They can be used to monitor changes in biothiol concentrations in living cells. nih.gov

Examples of Benzothiazole-Based Fluorescent Probes for Biothiol Detection:

Probe Design StrategyMechanism of ActionEmission Wavelength
ESIPT-based Probes Cleavage of a thiol-reactive group restores ESIPT and fluorescence. researchgate.netGreen to Red
PET-based Probes Reaction with a biothiol inhibits photoinduced electron transfer (PET), leading to fluorescence enhancement. nih.govGreen
AIE-based Probes Aggregation-induced emission (AIE) probes that become fluorescent upon reaction with biothiols. nih.govRed

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the interactions of this compound and its derivatives with biological targets at the atomic level. These methods provide insights into binding modes, reaction mechanisms, and the structural basis for activity, guiding the design of new and improved compounds.

Molecular docking simulations can be used to predict the binding orientation of this compound derivatives within the active site of a target protein. This information can help to identify key amino acid residues involved in binding and to rationalize observed structure-activity relationships. For example, docking studies can reveal how different substituents on the benzothiazole ring influence the binding affinity and selectivity of the compound.

Quantum mechanics (QM) calculations can be employed to study the SNAr reaction mechanism between the benzothiazole moiety and a cysteine thiol. These calculations can provide detailed information about the transition state of the reaction and the activation energy, helping to explain the reactivity of different derivatives.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound-protein complex over time. rsc.org MD simulations can assess the stability of the predicted binding mode and reveal conformational changes that may occur upon binding. rsc.org

By combining these computational approaches, researchers can gain a comprehensive understanding of the molecular interactions of this compound and its analogs, facilitating the rational design of new probes and therapeutic agents. nih.gov

Applications in Drug Discovery and Development Research

S-(2-Benzothiazolyl)cysteine as a Tool for Understanding Prodrug Bioactivation

This compound serves as an important model for investigating the bioactivation of prodrugs, particularly those involving a cysteine S-conjugate linkage. Prodrugs are inactive compounds that are converted into their active forms within the body through enzymatic or chemical transformations researchgate.net. The study of this compound bioactivation provides insights into the metabolic pathways that can be harnessed to release a therapeutically active molecule at a specific site of action.

The bioactivation of cysteine S-conjugates often involves enzymatic cleavage by β-lyases, which are pyridoxal (B1214274) 5'-phosphate-dependent enzymes nih.gov. This enzymatic action on this compound would lead to the formation of a reactive thiol intermediate, 2-mercaptobenzothiazole (B37678), along with pyruvate (B1213749) and ammonia. The generation of this reactive thiol is a critical step in the prodrug activation cascade. Understanding the kinetics and substrate specificity of β-lyases for this compound can inform the design of prodrugs that are selectively activated in tissues or cells with high β-lyase activity, potentially reducing systemic toxicity and enhancing therapeutic efficacy.

Furthermore, the study of this compound can aid in understanding non-enzymatic bioactivation mechanisms, such as those triggered by changes in the physiological environment, like pH or redox potential. This knowledge is crucial for the development of cyclization-activated prodrugs, where an intramolecular reaction following an initial trigger leads to the release of the active drug mdpi.com.

Potential for Targeting Specific Enzymes or Pathways Involved in Disease States

The benzothiazole (B30560) moiety within this compound is a recognized pharmacophore present in a variety of biologically active compounds, including those that target specific enzymes and pathways implicated in disease mdpi.comnih.govnih.gov. The structural and electronic properties of the benzothiazole ring system allow for high-affinity binding to the active sites of various enzymes.

Research has demonstrated that benzothiazole derivatives can act as potent enzyme inhibitors mdpi.com. For instance, compounds containing a benzothiazolyl ketone have been investigated as covalent inhibitors of proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. These inhibitors form a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition nih.gov. The cysteine moiety of this compound itself can play a role in directing the molecule to enzymes with a high affinity for cysteine or those involved in cysteine metabolism.

The versatility of the benzothiazole scaffold allows for its modification to target a wide range of enzymes, including kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. The introduction of specific substituents onto the benzothiazole ring can enhance the potency and selectivity of these compounds for their target enzymes mdpi.com.

Target Enzyme ClassExample of Benzothiazole-Based InhibitorDisease Relevance
ProteasesBenzothiazolyl ketonesViral infections (e.g., COVID-19)
Kinases2-substituted benzothiazoles with a C-6 methoxyphenyl moietyCancer
Aldose ReductaseZopolrestatDiabetic complications

Rational Design of Therapeutics Based on this compound Scaffold (e.g., covalent inhibitors)

The this compound scaffold is a valuable starting point for the rational design of novel therapeutics, particularly covalent inhibitors. Covalent inhibitors offer several advantages over non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the potential to overcome drug resistance uni-mainz.de.

The design of covalent inhibitors based on the this compound scaffold involves the incorporation of a reactive electrophilic group, often referred to as a "warhead," that can form a covalent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of the target enzyme nih.gov. The benzothiazole portion of the molecule can be optimized to provide non-covalent binding interactions that position the cysteine moiety for a highly specific reaction with the target residue.

Structure-activity relationship (SAR) studies are crucial in the rational design process. By systematically modifying the structure of the this compound scaffold and evaluating the inhibitory activity of the resulting analogs, researchers can identify key structural features that contribute to potency and selectivity mdpi.com. For example, modifications to the benzothiazole ring or the cysteine portion of the molecule can influence the compound's affinity for the target enzyme and the reactivity of the covalent warhead.

The development of peptidomimetic inhibitors containing a benzothiazolyl ketone warhead for the SARS-CoV-2 3CLpro is a prime example of the rational design of covalent inhibitors based on a benzothiazole scaffold. These compounds have demonstrated potent enzymatic inhibition and favorable pharmacokinetic properties nih.gov.

Design StrategyKey FeatureDesired Outcome
Covalent Warhead IncorporationElectrophilic groupIrreversible enzyme inhibition
Scaffold OptimizationModifications to the benzothiazole ringEnhanced binding affinity and selectivity
Peptidomimetic DesignMimicking natural peptide substratesImproved target recognition

Challenges and Opportunities in Translating this compound Research to Clinical Applications

The translation of research on this compound and its derivatives into clinical applications presents both challenges and opportunities. The benzothiazole scaffold is present in several clinically approved drugs, demonstrating its therapeutic potential and providing a foundation for the development of new drug candidates mdpi.comresearchgate.net.

Challenges:

One of the primary challenges is ensuring the selectivity of covalent inhibitors to minimize off-target effects. The reactive nature of the warhead can lead to interactions with other proteins containing nucleophilic residues, potentially causing toxicity. Careful optimization of the scaffold and the reactivity of the warhead is necessary to achieve a high degree of target specificity.

Metabolic instability can also be a hurdle. The benzothiazole ring can be susceptible to metabolic transformations that may lead to inactivation of the compound or the formation of toxic metabolites. Strategies to improve metabolic stability, such as the introduction of fluorine atoms, have been explored researchgate.net.

Furthermore, the complexity of the bioactivation process for prodrugs based on this compound needs to be thoroughly understood to ensure consistent and predictable drug release in vivo. Interspecies differences in enzyme expression and activity can also complicate the translation from preclinical models to humans.

Opportunities:

Despite the challenges, there are significant opportunities for the clinical application of this compound-based therapeutics. The ability to design highly potent and selective covalent inhibitors offers a promising approach for treating diseases that have been difficult to address with traditional non-covalent inhibitors.

The potential to target specific enzymes involved in a wide range of diseases, from viral infections to cancer and neurodegenerative disorders, highlights the broad therapeutic potential of this scaffold nih.govnih.gov. The growing understanding of the role of specific cysteine residues in enzyme function and disease pathology provides new opportunities for the targeted design of this compound-based covalent drugs.

Moreover, the use of this compound as a tool for studying prodrug bioactivation can accelerate the development of novel drug delivery systems that improve the pharmacokinetic and pharmacodynamic properties of existing drugs.

Future Directions and Emerging Research Areas

Systems Biology Approaches to S-(2-Benzothiazolyl)cysteine Metabolism and Effects

Systems biology offers a powerful framework for understanding the complex interactions of this compound within a biological system. By integrating computational modeling with experimental data, researchers can move beyond studying individual components to analyzing the behavior of entire metabolic and signaling networks.

Future research will likely focus on developing genome-scale metabolic models (GEMs) to simulate the metabolic fate of this compound. nih.gov These models can predict the flux through various metabolic pathways, identifying key enzymes involved in its breakdown and the potential for accumulation of downstream metabolites. nih.gov Such an approach can provide a holistic view of how the introduction of this compound perturbs cellular homeostasis. nih.govresearchgate.net

Mathematical modeling will be crucial for simulating the dynamic behavior of signaling pathways affected by this compound. researchgate.net For instance, given cysteine's role in redox homeostasis, models could explore how its conjugation with a benzothiazole (B30560) moiety impacts cellular responses to oxidative stress. researchgate.net These in silico experiments can generate testable hypotheses about the compound's mechanism of action, guiding further laboratory investigations.

Table 1: Hypothetical Systems Biology Workflow for this compound

PhaseObjectiveMethods and ToolsExpected Outcome
1. Network Reconstruction To build a comprehensive map of potential metabolic and signaling pathways involving this compound.Literature mining, database integration (KEGG, BioCyc), genome annotation.A detailed network diagram illustrating all known reactions and interactions related to cysteine and benzothiazole metabolism.
2. Mathematical Modeling To create a predictive model of the compound's effect on cellular function.Flux Balance Analysis (FBA), Ordinary Differential Equations (ODEs). nih.govQuantitative predictions of metabolic flux changes and identification of key regulatory nodes in signaling pathways.
3. Model Validation To refine the model using experimental data.Omics data integration (transcriptomics, proteomics, metabolomics), targeted experiments.An accurate, validated model that can simulate cellular responses under different conditions.
4. Hypothesis Generation To predict novel biological roles or mechanisms of action.In silico perturbation analysis, sensitivity analysis. researchgate.netTestable hypotheses regarding the compound's impact on cellular phenotypes, such as proliferation or stress resistance.

Integration of Omics Data (e.g., metabolomics, proteomics) in this compound Research

The integration of multiple "omics" datasets is a cornerstone of modern systems biology and will be essential for a comprehensive understanding of this compound's biological effects. nih.gov By combining transcriptomics, proteomics, and metabolomics, researchers can capture a multi-layered snapshot of a cell's response to the compound.

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the thiol proteome upon exposure to this compound. nih.gov This can reveal which proteins are directly modified by the compound and how it affects redox-sensitive cysteine residues involved in cellular signaling. nih.gov Techniques like isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) can measure the reactivity of specific cysteine residues across the proteome, providing insights into functional changes. nih.gov

Metabolomics: Untargeted metabolomics analysis can reveal global shifts in the cellular metabolome, identifying pathways that are significantly altered by this compound. dovepress.com For example, studies have shown that disruption of cysteine uptake can markedly impair glutathione (B108866) metabolism. nih.gov Metabolomics could precisely map how this compound affects the glutathione pathway and other related metabolic processes, such as the tricarboxylic acid (TCA) cycle or amino acid metabolism. dovepress.comnih.gov

A key future direction will be the use of multi-omics approaches to investigate how this compound impacts cellular energy metabolism and endoplasmic reticulum (ER) stress, areas known to be influenced by cysteine availability and redox balance. Combining these datasets can reveal complex regulatory networks and uncover biomarkers of exposure or effect.

Advanced Materials and Nanotechnology Applications Utilizing Benzothiazole-Cysteine Conjugates

The unique chemical structure of benzothiazole-cysteine conjugates makes them attractive candidates for the development of advanced materials and nanotechnologies. The benzothiazole moiety provides a rigid, π-conjugated system with useful photophysical properties, while the cysteine component offers a reactive thiol group and biological compatibility.

Recent research has demonstrated the utility of benzothiazole derivatives as highly selective fluorescent sensors. For example, benzothiazole-based probes have been designed for the ratiometric detection of zinc ions (Zn²⁺) and the colorimetric sensing of other metal ions like copper (Cu²⁺) and nickel (Ni²⁺). nih.govacs.org Other variations have been developed as "turn-on" fluorescent sensors for the detection of cyanide (CN⁻) in environmental and biological samples. spectroscopyonline.comnih.gov The conjugation with cysteine could enhance the biological applicability of such sensors, allowing for targeted delivery or improved biocompatibility. nih.govresearchgate.net

Future research is expected to focus on several key areas:

Biosensors: Developing novel benzothiazole-cysteine conjugates for the highly sensitive and selective detection of biologically important molecules. This could include sensors for specific amino acids, enzymes, or reactive oxygen species. nih.gov

Bioimaging: Creating fluorescent probes with large Stokes shifts and high quantum yields for imaging biological processes within living cells and organisms. researchgate.net The cysteine moiety can be used to target specific cellular compartments or proteins.

Nanomaterials: Incorporating benzothiazole-cysteine conjugates into nanomaterials such as quantum dots or nanoparticles to create hybrid materials with novel optical and electronic properties. These could find applications in light-emitting diodes (LEDs) or as platforms for theranostics. acs.org

Site-Specific Protein Modification: An alternative reaction pathway of 2-cyanobenzothiazole with N-terminal cysteines allows for specific labeling of proteins, which is a valuable tool for creating antibody-drug conjugates and other modified biotherapeutics. nih.gov

Table 2: Applications of Benzothiazole-Cysteine Conjugates in Materials Science

Application AreaPrinciple of OperationExample / Potential UseReference
Chemosensors Changes in fluorescence or color upon binding to a target analyte.Selective detection of metal ions (Zn²⁺, Cu²⁺) and anions (CN⁻) in aqueous solutions. acs.orgnih.gov
Bioimaging "Turn-on" fluorescence in the presence of a specific biological molecule.Imaging of cysteine levels in living cells (e.g., HepG2 cells) and organisms (e.g., zebrafish). researchgate.net
Protein Labeling Covalent conjugation of the benzothiazole moiety to specific cysteine residues on a protein.Site-specific modification of proteins for therapeutic or diagnostic purposes. nih.gov
Nanotechnology Integration into nanomaterials to confer specific optical or sensing properties.Development of quantum dot complexes for pyrophosphate anion detection. acs.org

Role of this compound in Environmental Toxicology and Bioremediation Research

Benzothiazoles are recognized as high-production-volume chemicals and are now considered contaminants of emerging concern due to their widespread presence in the environment. nih.govacs.org They are frequently detected in wastewater, surface water, urban runoff, and sludge, often exhibiting resistance to complete removal in conventional wastewater treatment plants. acs.orgacs.org Some benzothiazole derivatives have been shown to be toxic to aquatic organisms and may act as dermal sensitizers or endocrine disruptors. nih.goviwaponline.com

The environmental fate of this compound specifically is not well understood, representing a critical knowledge gap. Future toxicological research should investigate its persistence, bioaccumulation potential, and ecotoxicity. Given that its parent compounds are pollutants, it is crucial to determine if this compound is a stable environmental metabolite or an intermediate in degradation pathways.

Conversely, the unique properties of this compound suggest a potential role in bioremediation.

Biodegradation: Research has shown that some microorganisms, particularly strains of Rhodococcus, are capable of degrading benzothiazoles. nih.govresearchgate.net The degradation pathways often converge on the formation of hydroxylated intermediates. nih.govresearchgate.net Future studies could investigate whether this compound can be degraded by these or other microbial consortia, potentially leading to novel bioremediation strategies for benzothiazole-contaminated sites. Microbial electrolysis cells (MECs) have also shown promise in degrading benzothiazole into less toxic intermediates. researchgate.net

Metal Sequestration: Cysteine is known for its ability to chelate heavy metals. The combination of cysteine with a microbial inoculant has been shown to significantly enhance the removal of cadmium from contaminated paddy soils. mdpi.com Future research could explore whether this compound or organisms capable of metabolizing it could be used in synergistic processes to simultaneously remediate mixed contamination of heavy metals and benzothiazoles. The cysteine moiety could bind metals while the benzothiazole portion is degraded by specialized microbes.

Table 3: Environmental Relevance of Benzothiazole Compounds

CompoundEnvironmental OccurrenceKnown Effects / FateReference
Benzothiazole (BT) Wastewater, surface water, urban runoff, sludge.Considered persistent in surface waters; can be degraded by Rhodococcus species. acs.orgnih.gov
2-Hydroxybenzothiazole (OHBT) Wastewater, industrial effluent.A common degradation product of other benzothiazoles; removal efficiencies vary in treatment plants. iwaponline.com
2-Mercaptobenzothiazole (B37678) (MBT) Industrial wastewater from rubber production.Exhibits toxic effects on microorganisms, potentially inhibiting biological wastewater treatment. kuleuven.be
2-(Methylthio)benzothiazole (MTBT) Raw and treated wastewater.Detected in wastewater effluents, indicating incomplete removal during treatment. iwaponline.com

Q & A

Q. How can S-(2-Benzothiazolyl)cysteine be used to detect cysteine S-conjugate β-lyase activity in enzymatic assays?

Methodological Answer: this compound serves as a substrate for β-lyases, which catalyze cleavage of the C-S bond to release 2-mercaptobenzothiazole (RSH). Quantify RSH spectrophotometrically at 321 nm after quenching the reaction with trichloroacetic acid. This method is limited to substrates yielding stable RSH fragments and requires validation against alternative substrates (e.g., TFEC or DCVC) due to its lower affinity for some enzymes like rat kidney GTK .

Q. What are the optimal synthetic conditions for preparing this compound derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution between cysteine thiols and 2-chlorobenzothiazole derivatives. Use polar aprotic solvents (e.g., DMF or dioxane) under mild alkaline conditions (pH 8–9) to enhance reaction rates. Monitor progress via TLC or HPLC, and purify using reverse-phase chromatography. For isotopic labeling (e.g., deuterated analogs), employ deuterated solvents and reagents to minimize proton exchange .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiol group. Use amber vials to avoid photodegradation. For aqueous solutions, add EDTA (1–5 mM) to chelate metal ions that catalyze disulfide formation. Verify purity via NMR (¹H/¹³C) and LC-MS before use .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • IR/Raman: Identify characteristic S–C and C=N stretches (e.g., 650–750 cm⁻¹ for C–S, ~1600 cm⁻¹ for benzothiazole ring vibrations).
  • NMR: Use D₂O/DMSO-d₆ for solubility. Key signals include δ 3.0–3.5 ppm (cysteine β-CH₂) and δ 7.5–8.5 ppm (benzothiazole aromatic protons).
  • MS: ESI-MS in negative mode detects [M–H]⁻ ions; HRMS confirms molecular formula .

Advanced Research Questions

Q. How can computational methods predict the tautomeric stability and reactivity of this compound?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31+G(d)) to optimize geometry and compare tautomer energies. Use the Scaled Quantum Mechanical (SQM) method to assign vibrational modes. Validate with experimental IR/Raman data. For redox reactivity, calculate HOMO-LUMO gaps and Fukui indices to identify nucleophilic/electrophilic sites .

Q. What experimental strategies resolve contradictory data on this compound’s substrate specificity in β-lyase assays?

Methodological Answer:

  • Kinetic Profiling: Compare Kₘ and Vₘₐₓ values across enzymes (e.g., GTK vs. BCATm) using Michaelis-Menten analysis.
  • Competitive Inhibition: Co-incubate with high-affinity substrates (e.g., DCVC) to assess inhibitory effects.
  • Isotopic Tracers: Use ³⁵S-labeled cysteine conjugates to track metabolite formation via radio-HPLC .

Q. How can solid-phase synthesis be optimized for benzothiazolyl-modified cysteine peptides?

Methodological Answer: Employ Fmoc-protected cysteine on Wang resin. Use HATU/DIPEA for coupling benzothiazole-containing reagents. Cleave with TFA/water/TIS (95:2.5:2.5) and purify via RP-HPLC. Validate conjugation efficiency via MALDI-TOF MS and circular dichroism for secondary structure analysis .

Q. What environmental factors influence the microbial degradation of this compound in wastewater systems?

Methodological Answer: Design batch reactors to simulate wastewater conditions. Vary pH (5–9), temperature (20–40°C), and microbial consortia (e.g., Pseudomonas spp.). Track degradation using LC-MS/MS to identify intermediates (e.g., 2-mercaptobenzothiazole) and qPCR to quantify β-lyase gene expression .

Q. How does the electronic structure of this compound affect its redox behavior in protein adducts?

Methodological Answer: Use cyclic voltammetry to measure redox potentials in buffered solutions (pH 7.4). Compare with DFT-calculated ionization potentials. For protein adducts, employ X-ray crystallography or cryo-EM to resolve disulfide bond geometries in model systems (e.g., albumin conjugates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.